An In-depth Technical Guide to the Physical Properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS No: 5467-71-0). As a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its characteristics is paramount for researchers and drug development professionals.[1][2] This document delves into the structural, spectroscopic, and chromatographic properties of this compound, offering both foundational data and practical, field-proven methodologies for its analysis. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.
Introduction
2-amino-1-(4-chlorophenyl)ethanone hydrochloride is a white to off-white crystalline powder.[1] Its molecular structure, featuring a primary amine and a ketone functional group, makes it a versatile building block in organic synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, which is advantageous for various synthetic applications.[3] This guide will systematically explore the key physical parameters of this compound, providing a robust dataset for its identification, characterization, and utilization in research and development.
Chemical and Physical Properties
A summary of the fundamental physical and chemical properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride is presented in the table below. This data has been compiled from various authoritative sources and represents typical values for this compound.
| Property | Value | Source(s) |
| Chemical Name | 2-amino-1-(4-chlorophenyl)ethanone hydrochloride | [2] |
| CAS Number | 5467-71-0 | [2][4] |
| Molecular Formula | C₈H₉Cl₂NO | [1][2][4] |
| Molecular Weight | 206.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 262-265 °C | |
| Boiling Point | 301.6 °C (Predicted) | |
| Solubility | Soluble in water | [1][3] |
| Purity | Typically ≥98% | [5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of identity for any chemical compound. The following sections provide an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons meta to the carbonyl group will appear slightly upfield. The para-chloro substituent will influence the precise chemical shifts.
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Methylene Protons (-CH₂-): A singlet is anticipated for the methylene protons adjacent to the carbonyl group and the amino group. Due to the electron-withdrawing nature of the carbonyl group and the protonated amino group, this peak is expected to be in the range of δ 4.0-4.5 ppm.
-
Amine Protons (-NH₃⁺): A broad singlet is expected for the protons of the ammonium group, likely in the region of δ 8.0-9.0 ppm. The exact chemical shift and peak shape will be dependent on the solvent and concentration.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm.
-
Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the chloro substituent and the carbon attached to the carbonyl group will have distinct chemical shifts from the other aromatic carbons.
-
Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 45-55 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8][9][10] The FT-IR spectrum of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400-3000 | N-H Stretch | Broad absorption due to the ammonium salt (NH₃⁺). |
| ~1700 | C=O Stretch | Strong, sharp absorption characteristic of an aryl ketone. |
| ~1600, 1480 | C=C Stretch | Absorptions from the aromatic ring. |
| ~1100 | C-N Stretch | Characteristic of the amine group. |
| ~830 | C-H Bend | Out-of-plane bending for a para-substituted aromatic ring. |
| ~750 | C-Cl Stretch | Absorption due to the carbon-chlorine bond. |
The presence of a strong carbonyl peak and broad amine stretches are key diagnostic features in the IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[11][12][13][14] For 2-amino-1-(4-chlorophenyl)ethanone, the electron ionization (EI) mass spectrum would likely show the following key fragments:
-
Molecular Ion (M⁺): A peak corresponding to the free base (C₈H₈ClNO) at m/z ≈ 169.
-
Acylium Ion: A prominent peak resulting from the cleavage of the C-C bond alpha to the carbonyl group, leading to the [Cl-C₆H₄-CO]⁺ fragment at m/z ≈ 139. This is often a very stable and abundant ion.
-
Loss of CO: A subsequent fragmentation of the acylium ion can lead to the loss of carbon monoxide, resulting in a [Cl-C₆H₄]⁺ fragment at m/z ≈ 111.
-
CH₂NH₂ Fragment: A smaller peak corresponding to the [CH₂NH₂]⁺ fragment may be observed at m/z ≈ 30.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[15][16][17][18] A robust and reliable HPLC method is crucial for quality control.
Experimental Protocol: Reverse-Phase HPLC Method
This section outlines a detailed, step-by-step methodology for the purity analysis of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.
Caption: HPLC Instrumentation and Chromatographic Conditions.
-
Mobile Phase A: HPLC grade water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC grade acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.
-
Accurately weigh approximately 10 mg of the 2-amino-1-(4-chlorophenyl)ethanone hydrochloride sample.
-
Dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.
-
Further dilute to a final concentration of 0.1 mg/mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
A gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 90 | 10 |
| 30 | 90 | 10 |
-
Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The theoretical plates for the main peak should be not less than 2000, and the tailing factor should be not more than 2.0.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal properties of a material, including its melting point and thermal stability. For 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point in the range of 262-265 °C.
Conclusion
This technical guide has provided a detailed overview of the essential physical and chemical properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride. The comprehensive data on its identity, structure, and purity, along with robust analytical methodologies, will serve as a valuable resource for scientists and researchers in the pharmaceutical industry. The provided protocols are designed to be readily implemented and validated in a laboratory setting, ensuring the reliable characterization of this important synthetic intermediate.
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